5,6-Quinolinedione, 8-ethoxy-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Quinolinedione, 8-ethoxy-7-methyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it an attractive subject of study.
Wirkmechanismus
The mechanism of action of 5,6-Quinolinedione, 8-ethoxy-7-methyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of various enzymes such as phosphodiesterase and tyrosine kinase, which are involved in various cellular processes. It has also been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
5,6-Quinolinedione, 8-ethoxy-7-methyl- has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit inflammation in macrophages. In vivo studies have shown that it can reduce blood glucose levels in diabetic mice and inhibit tumor growth in mice with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-Quinolinedione, 8-ethoxy-7-methyl- in lab experiments include its relatively low cost, ease of synthesis, and unique biochemical and physiological effects. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments, and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 5,6-Quinolinedione, 8-ethoxy-7-methyl-. One potential direction is the development of new synthetic methods for this compound that improve yield and purity. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, its potential applications in materials science and biochemistry should be further explored.
Synthesemethoden
The synthesis of 5,6-Quinolinedione, 8-ethoxy-7-methyl- involves the reaction of 4-ethoxyaniline and methyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields a yellow crystalline compound that is further purified using recrystallization techniques. The yield of the compound is typically around 60%.
Wissenschaftliche Forschungsanwendungen
5,6-Quinolinedione, 8-ethoxy-7-methyl- has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In materials science, it has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of various biomolecules.
Eigenschaften
CAS-Nummer |
113361-36-7 |
---|---|
Produktname |
5,6-Quinolinedione, 8-ethoxy-7-methyl- |
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
8-ethoxy-7-methylquinoline-5,6-dione |
InChI |
InChI=1S/C12H11NO3/c1-3-16-12-7(2)10(14)11(15)8-5-4-6-13-9(8)12/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
FXKOKNWZODELNW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(=O)C2=C1N=CC=C2)C |
Kanonische SMILES |
CCOC1=C(C(=O)C(=O)C2=C1N=CC=C2)C |
Andere CAS-Nummern |
113361-36-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.